1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine
CAS No.: 554407-29-3
Cat. No.: VC3994413
Molecular Formula: C9H10ClN3
Molecular Weight: 195.65 g/mol
* For research use only. Not for human or veterinary use.
![1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine - 554407-29-3](/images/structure/VC3994413.png)
Specification
CAS No. | 554407-29-3 |
---|---|
Molecular Formula | C9H10ClN3 |
Molecular Weight | 195.65 g/mol |
IUPAC Name | 1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine |
Standard InChI | InChI=1S/C9H10ClN3/c1-11-4-8-6-13-5-7(10)2-3-9(13)12-8/h2-3,5-6,11H,4H2,1H3 |
Standard InChI Key | UOZTVRXSIYUKPH-UHFFFAOYSA-N |
SMILES | CNCC1=CN2C=C(C=CC2=N1)Cl |
Canonical SMILES | CNCC1=CN2C=C(C=CC2=N1)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound has the molecular formula C₉H₁₂ClN₃ and a molecular weight of 197.67 g/mol . Its IUPAC name, 1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine, reflects the imidazo[1,2-a]pyridine backbone with substituents at specific positions. The SMILES notation (C[NH2]CC1=[N]=c2n(C1)cc(cc2)Cl
) and InChIKey (APTHOXITVGQUKK-UHFFFAOYSA-N
) further define its connectivity and stereochemical properties .
Crystallographic and Spectroscopic Data
While direct crystallographic data for this compound is limited, related imidazo[1,2-a]pyridine derivatives exhibit planar aromatic systems with bond lengths consistent with conjugated π-electron networks . For example, the C–N bond lengths in similar structures range from 1.32–1.38 Å, while C–Cl bonds measure approximately 1.74 Å . Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the methylamine group (δ ~2.3 ppm for CH₃ and δ ~3.5 ppm for NH₂) and aromatic protons (δ ~7.0–8.5 ppm) .
Synthesis and Characterization
Synthetic Routes
The synthesis of 1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine involves multi-step protocols, often leveraging cyclization and cross-coupling reactions:
-
Core Formation: Imidazo[1,2-a]pyridine scaffolds are typically synthesized via Gould-Jacobs cyclization, where 2-aminopyridine derivatives react with α-haloketones or esters. For instance, bromopyruvic acid reacts with 2-amino-6-chloropyridine in dimethylformamide (DMF) to yield 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, a precursor for further functionalization .
-
Side-Chain Introduction: The N-methylmethanamine group is introduced through nucleophilic substitution or reductive amination. In one approach, intermediates like 6-chloroimidazo[1,2-a]pyridine-2-carbaldehyde undergo condensation with methylamine, followed by reduction using sodium borohydride .
A patented method for analogous compounds employs N,N-dimethylformamide dimethyl acetal and bromoacetonitrile under reflux conditions, achieving yields of 72–77% after purification . Continuous flow synthesis techniques have also been explored to enhance efficiency, reducing reaction times to 20–40 minutes per step .
Analytical Validation
Synthetic batches are characterized using:
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High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks at m/z 197.07 (M+H⁺) .
-
¹³C NMR: Key signals include δ 160.7 ppm (C=O), δ 140.9 ppm (aromatic C–Cl), and δ 48.2 ppm (N–CH₃) .
-
HPLC Purity: Commercial samples report purities ≥98%, as verified by reverse-phase chromatography .
Pharmacological Properties
Anticancer Activity
Derivatives of 1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine exhibit potent PI3Kα inhibitory activity, with IC₅₀ values as low as 1.94 nM against HCC827 lung cancer cells . Mechanistic studies reveal that these compounds induce G2/M cell cycle arrest and apoptosis by downregulating phospho-Akt and Bcl-2 proteins . Molecular docking simulations suggest strong interactions with the PI3Kα ATP-binding pocket, particularly through hydrogen bonds with Val851 and hydrophobic contacts with Trp780 .
Antimicrobial Effects
Schiff base derivatives incorporating this scaffold demonstrate broad-spectrum antimicrobial activity. For example, 1-(2-chloroimidazo[1,2-a]pyridin-3-yl)-N-(4-nitrophenyl)methanimine inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) . The chloroimidazo moiety enhances membrane permeability, while the methanimine group disrupts microbial enzymatic pathways .
Structural and Computational Insights
Density Functional Theory (DFT) Studies
DFT calculations at the B3LYP/6-311++G(d,p) level reveal:
-
Electrostatic Potential: The chlorine atom and methylamine group create regions of high electron density, facilitating interactions with biological targets .
-
Frontier Molecular Orbitals: A small HOMO-LUMO gap (4.2 eV) indicates high reactivity, consistent with its role as a pharmacophore .
Molecular Docking
Docking studies against EGFR (PDB: 1M17) and Topoisomerase II (PDB: 3QX3) show binding energies of −9.2 kcal/mol and −8.7 kcal/mol, respectively . Key interactions include π-π stacking with Phe723 of EGFR and hydrogen bonding with Asn91 of Topoisomerase II .
Applications in Drug Development
PI3Kα Inhibitors
The compound serves as a precursor for 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, which show submicromolar cytotoxicity against breast (MCF-7) and lung (HCC827) cancer cell lines . Optimized analogues like 13k (IC₅₀ = 0.09–0.43 µM) are under preclinical evaluation for oral bioavailability and toxicity profiles .
Antimicrobial Agents
Functionalization with thiomorpholine or piperidine groups yields compounds with enhanced Gram-negative activity. For instance, (6-chloroimidazo[1,2-a]pyridin-2-yl)(thiomorpholin-4-yl)methanone exhibits an MIC of 4 µg/mL against Pseudomonas aeruginosa .
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